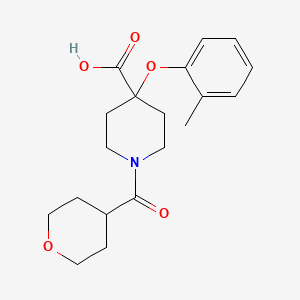![molecular formula C17H13NO2 B5464649 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5464649.png)
2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of benzoxazinones and is known for its unique chemical properties and versatile nature.
作用機序
The mechanism of action of 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of various kinases and transcription factors involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one in lab experiments is its high purity level and ease of synthesis. This compound can be synthesized under mild conditions and yields a white crystalline solid with a high purity level. In addition, this compound has shown promising results in various scientific fields such as medicine, agriculture, and material science.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to dissolve this compound in aqueous solutions and can potentially affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one. In medicine, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In agriculture, more research is needed to evaluate the insecticidal and fungicidal properties of this compound and its potential use as a natural pesticide. Furthermore, in material science, this compound can be used as a building block for the synthesis of various polymers and materials with unique properties. Future research can focus on the development of new materials using this compound as a starting material.
合成法
The synthesis of 2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one involves the condensation reaction between 4-methylbenzaldehyde and 2-aminophenol followed by the cyclization of the resulting intermediate using acetic anhydride. The reaction takes place under mild conditions and yields a white crystalline solid with a high purity level.
科学的研究の応用
2-[2-(4-methylphenyl)vinyl]-4H-1,3-benzoxazin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been shown to have insecticidal and fungicidal properties. It can potentially be used as a natural pesticide to control pests and diseases in crops. Furthermore, this compound has been studied for its potential applications in material science. It can be used as a building block for the synthesis of various polymers and materials with unique properties.
特性
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-6-8-13(9-7-12)10-11-16-18-17(19)14-4-2-3-5-15(14)20-16/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHPNNJGDBTOOB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5464587.png)
![methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B5464593.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5464597.png)
![5-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5464604.png)
![3-(2-furyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5464609.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5464619.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5464627.png)
![3-[4-(difluoromethoxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5464634.png)

![N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea](/img/structure/B5464651.png)
![4-[3-(benzyloxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5464663.png)


![(3R*,3aR*,7aR*)-1-(isopropoxyacetyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5464681.png)